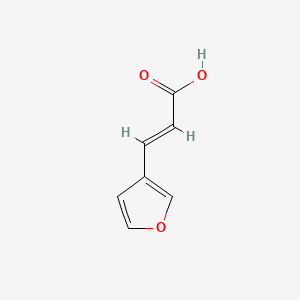

3-(3-Furyl)acrylic acid

CAS No.: 39244-10-5; 81311-95-7

Cat. No.: VC4445169

Molecular Formula: C7H6O3

Molecular Weight: 138.122

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39244-10-5; 81311-95-7 |

|---|---|

| Molecular Formula | C7H6O3 |

| Molecular Weight | 138.122 |

| IUPAC Name | (E)-3-(furan-3-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ |

| Standard InChI Key | JHAPZUDWRRBZHZ-OWOJBTEDSA-N |

| SMILES | C1=COC=C1C=CC(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(3-Furyl)acrylic acid belongs to the class of furan derivatives, featuring a planar furan ring (C₄H₃O) attached at the 3-position to a propenoic acid chain. The (E)-stereochemistry of the α,β-unsaturated carboxylic acid is confirmed through NMR and HPLC analyses . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry | 39244-10-5 | |

| IUPAC Name | (E)-3-(furan-3-yl)prop-2-enoic acid | |

| SMILES | OC(=O)C=CC1=COC=C1 | |

| InChI Key | JHAPZUDWRRBZHZ-UHFFFAOYSA-N |

The crystalline solid exhibits a melting point range of 152–154°C , with X-ray diffraction studies revealing intermolecular hydrogen bonding between carboxylic acid groups.

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most efficient synthesis, as per CN111518061A , involves a two-step process:

Step 1: Heck Coupling

3-Bromofuran reacts with ethyl acrylate under Pd(PPh₃)₂Cl₂ catalysis (5 mol%) in N,N-dimethylformamide (DMF) at 95–100°C. Potassium acetate (3.5 equiv) facilitates oxidative addition, producing ethyl (E)-3-(3-furyl)acrylate in 96% yield .

Step 2: Saponification

The ester intermediate undergoes hydrolysis using lithium hydroxide (1.8 equiv) in aqueous ethanol at 30–35°C. Acidification with HCl precipitates the title compound with 99.85% purity .

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 4–6 mol% Pd | <±2% yield |

| Temperature | 95–100°C (Step 1) | 5% yield drop at 85°C |

| Solvent | DMF > 1,4-dioxane | 5.9% higher yield |

Alternative routes, such as Knoevenagel condensation, are less favorable due to side reactions with the electron-rich furan ring.

Physicochemical Properties

Solubility and Partitioning

Experimental data shows limited water solubility (0.56 g/L at 25°C) , aligning with Crippen’s calculated logS of -5.55 . The octanol-water partition coefficient (logP = 1.377) indicates moderate lipophilicity, ideal for biphasic reaction systems.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 95% mass loss by 300°C. Storage recommendations include airtight containers under inert gas to prevent oxidation .

Pharmaceutical Applications

Drug Intermediate

The compound’s α,β-unsaturated carbonyl system enables Michael addition reactions with biological nucleophiles. It serves as a precursor to kinase inhibitors, with the furan ring participating in π-stacking interactions with ATP-binding pockets .

Prodrug Design

Ester derivatives (e.g., ethyl 3-(3-furyl)acrylate) demonstrate enhanced blood-brain barrier penetration, making them candidates for neuroactive agents . Hydrolysis studies in human plasma show a t₁/₂ of 2.3 hours for the ethyl ester .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume